molecular formula C15H11NO3 B1307886 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid CAS No. 438228-40-1

2-(2-Furyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1307886
CAS No.: 438228-40-1
M. Wt: 253.25 g/mol
InChI Key: AQKBIVUDNKUHNT-UHFFFAOYSA-N
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Description

2-(2-Furyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features both a furan ring and a quinoline ring. The presence of these two rings imparts unique chemical and biological properties to the compound. The furan ring is known for its reactivity and biological activity, while the quinoline ring is a common scaffold in medicinal chemistry, often associated with antimalarial, antibacterial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(2-Furyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new drugs, particularly for its anticancer and antimalarial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The furan ring can form reactive intermediates that interact with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position, which may affect its biological activity.

    8-Methylquinoline-4-carboxylic acid: Lacks the furan ring, which reduces its reactivity and potential biological activity.

    2-(Furan-2-yl)-quinoline: Lacks the carboxylic acid group, which may affect its solubility and binding properties.

Uniqueness

2-(2-Furyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the furan and quinoline rings, along with the carboxylic acid group. This combination imparts a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBIVUDNKUHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225485
Record name 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438228-40-1
Record name 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438228-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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